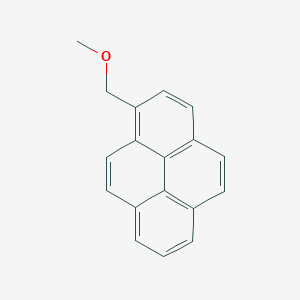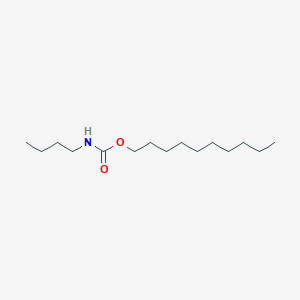
Decyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl butylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is recognized for its use as a preservative and antimicrobial agent in cosmetic and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl butylcarbamate can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with butyl isocyanate under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbamate oxides.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Its antimicrobial properties make it valuable in biological research, particularly in studies involving microbial inhibition.
Medicine: this compound is explored for its potential use in pharmaceutical formulations due to its preservative properties.
Industry: It is widely used in the cosmetic and personal care industry as a preservative to extend the shelf life of products.
Wirkmechanismus
The antimicrobial activity of decyl butylcarbamate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Iodopropynyl butylcarbamate: Another carbamate used as a preservative with similar antimicrobial properties.
Methyl carbamate: Used in various industrial applications but differs in its chemical structure and specific uses.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness of Decyl Butylcarbamate: this compound stands out due to its specific combination of decyl and butyl groups, which confer unique physicochemical properties. Its effectiveness as a preservative at low concentrations and its broad-spectrum antimicrobial activity make it particularly valuable in the cosmetic and personal care industry.
Eigenschaften
CAS-Nummer |
92411-95-5 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
decyl N-butylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-3-5-7-8-9-10-11-12-14-18-15(17)16-13-6-4-2/h3-14H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VOBKRDGNOKHRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


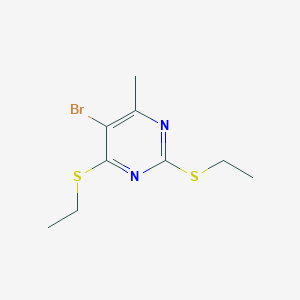
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

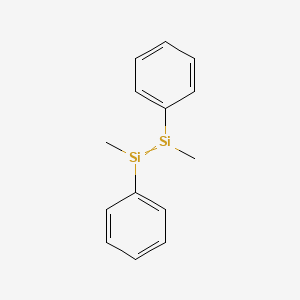
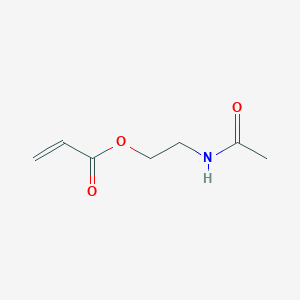
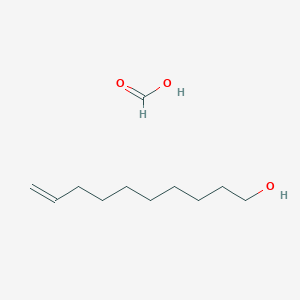
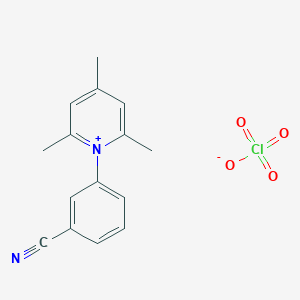
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

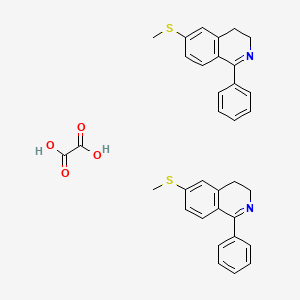
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
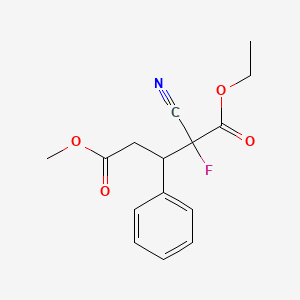
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
